molecular formula C16H14Cl3NO2 B5225664 2-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)propanamide

Cat. No.: B5225664
M. Wt: 358.6 g/mol
InChI Key: SIZMRAVYMWEJBW-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)propanamide is an organic compound known for its applications in various scientific fields. This compound features a complex structure with multiple chlorine atoms and phenyl groups, making it a subject of interest in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 2,6-dichloroaniline.

    Formation of Intermediate: The phenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydroxide.

    Nucleophilic Substitution: The phenoxide then undergoes a nucleophilic substitution reaction with 2-chloropropionyl chloride to form the intermediate 2-(4-chloro-2-methylphenoxy)propanoyl chloride.

    Amidation: Finally, the intermediate reacts with 2,6-dichloroaniline in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the amide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)propanamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, disrupting normal cellular processes. The exact molecular targets and pathways can vary but often involve inhibition of key enzymes or interference with cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide: Lacks the additional chlorine atoms on the phenyl ring.

    2-(4-chloro-2-methylphenoxy)-N-(2-chlorophenyl)propanamide: Contains fewer chlorine atoms, potentially altering its reactivity and biological activity.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)propanamide is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for specific applications where such characteristics are desired.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO2/c1-9-8-11(17)6-7-14(9)22-10(2)16(21)20-15-12(18)4-3-5-13(15)19/h3-8,10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZMRAVYMWEJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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